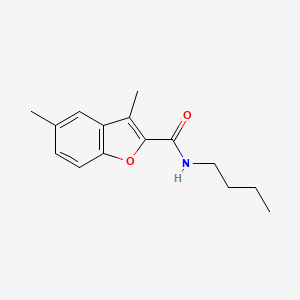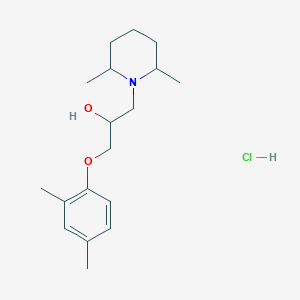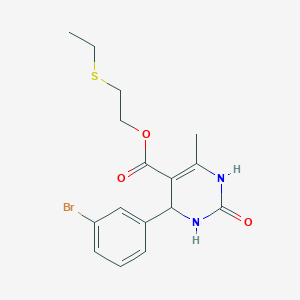![molecular formula C16H14ClFN2O3S B4899526 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide, also known as CFNTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as thioacetamides, which have been found to possess a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. This results in a decrease in the production of inflammatory mediators such as prostaglandins, which are responsible for pain and inflammation. This compound has also been found to possess antibacterial and antifungal activities, which may be attributed to its thioacetamide moiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, as well as its antibacterial and antifungal activities. However, the limitations of this compound include its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide should focus on its potential use as a therapeutic agent for the treatment of pain and inflammation-related diseases. Further investigation is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. In addition, the potential use of this compound as an antimicrobial agent should be further explored. Finally, the development of novel analogs of this compound with improved pharmacological properties should be pursued.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-methyl-3-nitroaniline to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through various modification of the reaction conditions.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Several studies have investigated the efficacy of this compound in animal models of inflammatory diseases such as rheumatoid arthritis, and have reported promising results. This compound has also been found to possess antibacterial and antifungal activities, and has been investigated for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-10-14(6-3-7-15(10)20(22)23)19-16(21)9-24-8-11-12(17)4-2-5-13(11)18/h2-7H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTDGMUEELKWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)

![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)



![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)